molecular formula C16H26BrNO B1664203 R(+)-7-Hydroxy-DPAT hydrobromide CAS No. 76135-30-3

R(+)-7-Hydroxy-DPAT hydrobromide

Cat. No.: B1664203
CAS No.: 76135-30-3
M. Wt: 328.29 g/mol
InChI Key: ODNDMTWHRYECKX-UHFFFAOYSA-N
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Description

R(+)-7-Hydroxy-DPAT hydrobromide: is a chemical compound with the molecular formula C16H26BrNO . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R(+)-7-Hydroxy-DPAT hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the naphthalenol core.

    Amination: The naphthalenol core undergoes amination with dipropylamine under controlled conditions.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where the dipropylamino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Naphthoquinone derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Compounds with different functional groups replacing the dipropylamino group.

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C₁₆H₂₆BrNO
  • Molecular Weight : Approximately 328.29 g/mol
  • Receptor Selectivity :
    • D3 receptor: Ki ≈ 1 nM
    • D2 receptor: Ki ≈ 10 nM
    • D4 receptor: Ki ≈ 650 nM
    • D1 receptor: Ki ≈ 5000 nM

Addiction Studies

R(+)-7-Hydroxy-DPAT is extensively used in addiction research, particularly concerning cocaine dependence. It has been shown to influence locomotor activity and drug-seeking behavior in animal models. Studies indicate that administration of R(+)-7-Hydroxy-DPAT can alter the reinforcing effects of cocaine, providing insights into potential therapeutic strategies for addiction management .

Neurological Disorder Investigations

The compound's action on the D3 receptor makes it a valuable tool for studying various neurological disorders associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia. Research has demonstrated that R(+)-7-Hydroxy-DPAT can modulate symptoms and behaviors linked to these conditions, offering a pathway for developing targeted treatments .

Behavioral Studies

R(+)-7-Hydroxy-DPAT has been utilized in behavioral experiments to assess its effects on locomotion and anxiety-like behaviors in rodents. For example, studies have shown that this compound can induce hypothermia and suppress locomotion in mice, which are critical endpoints for evaluating the pharmacological effects of D3 receptor activation .

Case Studies

Study TitleFindingsRelevance
"Behavioral Effects of 7-OH-DPAT in Mice"Demonstrated that R(+)-7-Hydroxy-DPAT significantly inhibits locomotion at certain doses; effects were dose-dependent.Highlights the potential for using this compound to understand D3 receptor dynamics in behavioral contexts .
"Addiction-Related Behavioral Changes Induced by R(+)-7-OH-DPAT"Showed alterations in drug-seeking behavior in response to cocaine administration when pre-treated with R(+)-7-Hydroxy-DPAT.Provides insights into how D3 receptor agonists may modify addictive behaviors .
"Dopamine D3 Receptor Agonists and Locomotor Activity"Found that R(+)-7-Hydroxy-DPAT affects locomotor inhibition differently based on prior exposure to amphetamines.Indicates the complexity of D3 receptor interactions within addiction models .

Mechanism of Action

The mechanism of action of R(+)-7-Hydroxy-DPAT hydrobromide involves its interaction with neurotransmitter receptors. The compound binds to specific receptors in the nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

  • 7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
  • 8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide

Comparison:

  • Structural Similarity: These compounds share a similar naphthalenol core structure with variations in the position and type of functional groups.
  • Unique Properties: R(+)-7-Hydroxy-DPAT hydrobromide is unique in its specific binding affinity and activity at certain neurotransmitter receptors, making it valuable for targeted research applications.

Biological Activity

R(+)-7-Hydroxy-DPAT hydrobromide, a selective D3 dopamine receptor agonist, has garnered attention in neuropharmacological research due to its significant biological activity. This article explores its mechanisms of action, pharmacological profile, and implications for neurological disorders.

  • Molecular Formula : C₁₆H₂₆BrNO
  • Molecular Weight : 328.29 g/mol
  • CAS Number : 76135-30-3

R(+)-7-Hydroxy-DPAT primarily acts as a full agonist at the 5-HT1A serotonin receptor and exhibits high selectivity for the D3 dopamine receptor . The compound demonstrates a binding affinity characterized by the following Ki values:

Receptor TypeKi Value (nM)
D3~1
D2~10
D4~650
D1~5000

This selectivity allows researchers to investigate the specific roles of D3 receptors in addiction and reward pathways without the confounding effects seen with broader receptor activity .

1. Dopaminergic Activity

This compound's dopaminergic activity is primarily linked to its action on the D3 receptor. Studies have shown that this compound influences locomotor activity and drug-seeking behavior in animal models, making it a valuable tool in addiction research. For instance, low doses of R(+)-7-Hydroxy-DPAT resulted in reduced locomotion, attributed to D3 autoreceptor stimulation which inhibits dopamine release .

2. Serotonergic Activity

The compound also activates the 5-HT1A receptor, which is crucial for various neurological functions including mood regulation and anxiety response. Its agonistic action mimics serotonin, thus making it relevant for studies on antidepressant effects and anxiety disorders .

Research Findings

Several studies have investigated the effects of R(+)-7-Hydroxy-DPAT in various contexts:

  • Addiction Studies : In animal models, administration of R(+)-7-Hydroxy-DPAT has been shown to decrease drug-seeking behavior, suggesting its potential utility in treating substance use disorders.
  • Behavioral Studies : In a controlled setting, doses as low as 0.25 mg/kg resulted in hypolocomotion in rats, indicating a strong influence on motor activity through D3 receptor activation .

Case Study: Effects on Locomotion

A study involving adult rats assessed the impact of R(+)-7-Hydroxy-DPAT on locomotion:

  • Methodology : Rats were administered 0.25 mg/kg of R(+)-7-Hydroxy-DPAT or saline control.
  • Results : A significant reduction in locomotor activity was observed within 30 minutes post-injection, supporting the hypothesis that low doses preferentially activate D3 receptors while minimizing D2 receptor occupancy .

Implications for Neurological Disorders

Given its dual action on both serotonergic and dopaminergic systems, this compound holds promise for therapeutic applications in treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Substance Use Disorders

Properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNDMTWHRYECKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936174
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76135-30-3, 159795-63-8
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.